molecular formula C24H21N3O4 B2640081 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203156-00-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2640081
CAS RN: 1203156-00-6
M. Wt: 415.449
InChI Key: BPAHUKLNRRYUHL-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as BQL-123, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic peptide that has shown promise in treating a range of conditions, including inflammation, fibrosis, and cancer. In

Scientific Research Applications

Synthesis and Chemical Transformation

  • Curtius Rearrangement and Derivative Synthesis : The synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates involved the transformation of related compounds using Curtius rearrangement conditions. This process led to the synthesis of new alkyl derivatives, including those related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (Khouili et al., 2021).

Photophysical Properties

  • Aggregation Enhanced Emission : A study on 1,8-naphthalimide derivatives, closely related to the compound of interest, focused on their nanoaggregate formation and aggregation-enhanced emission properties. These properties were correlated with benzoic acid derivatives and their photophysical properties in different states (Srivastava et al., 2016).

Chemical Reactivity and Synthesis Pathways

  • Medium-Ring Nitrogen Heterocycles Synthesis : Research on benzo-fused nitrogen heterocycles, including compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, explored their migratory ring expansion. This led to the synthesis of medium-ring nitrogen heterocycles, demonstrating significant chemical reactivity and potential for complex synthesis (Hall et al., 2016).

Applications in Material Science

  • Gel Formation and Reaction Path Control : Studies have explored the role of similar compounds in controlling reaction paths and forming gels in specific solvents, highlighting their potential application in materials science (Singh & Baruah, 2008).

Molecular Electronics and Optoelectronics

  • Density Functional Theory (DFT) Calculations : Research involving derivatives of 1,8-Naphthalimide, akin to the compound , utilized DFT calculations to investigate their equilibrium geometry, energy levels, and electronic properties. This points to applications in molecular electronics and optoelectronics (Halim & Ibrahim, 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(17-5-2-1-3-6-17)27-12-4-7-16-8-9-18(13-20(16)27)25-24(29)26-19-10-11-21-22(14-19)31-15-30-21/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAHUKLNRRYUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

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